2-[2-(4-Methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl ethyl derivatives and 4-methylphenyl derivatives, which undergo a series of reactions such as condensation, cyclization, and oxidation to form the final product. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohol or amine derivatives .
Scientific Research Applications
2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets and pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives and related heterocyclic compounds. Examples include:
- 2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
The uniqueness of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific chemical structure, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H23NO4 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H23NO4/c1-17-7-11-19(12-8-17)24-23-25(29)21-5-3-4-6-22(21)32-26(23)27(30)28(24)16-15-18-9-13-20(31-2)14-10-18/h3-14,24H,15-16H2,1-2H3 |
InChI Key |
ZBRJZYKCUWLONF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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